8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Medicinal Chemistry Scaffold Differentiation Drug Discovery

Standard imidazo[1,2-a]pyrazine analogs lack the specific electronic profile of this 2-CF3, 8-Me substitution. The saturated tetrahydro version (CAS 611240-70-1) introduces conformational flexibility, failing to replicate π-stacking interactions in kinase hinge regions. - Planar aromatic scaffold essential for PDE10A & ENPP1 inhibitor programs - 2-CF3 group confers metabolic stability vs. other imidazopyrazines - ≥95% purity ensures reproducible SAR across multi-site collaborations

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
CAS No. 611240-69-8
Cat. No. B3192140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
CAS611240-69-8
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESCC1=NC=CN2C1=NC(=C2)C(F)(F)F
InChIInChI=1S/C8H6F3N3/c1-5-7-13-6(8(9,10)11)4-14(7)3-2-12-5/h2-4H,1H3
InChIKeyNCQAGUZXPJMIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine: Heterocyclic Scaffold for Drug Discovery


8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (CAS 611240-69-8) is a heterocyclic building block featuring an imidazo[1,2-a]pyrazine core with a methyl substituent at the 8-position and a trifluoromethyl group at the 2-position . This specific substitution pattern defines a privileged scaffold in medicinal chemistry, with the imidazo[1,2-a]pyrazine framework recognized for its diverse biological activities across kinase inhibition, phosphodiesterase modulation, and antimicrobial applications [1]. The compound exists in the fully aromatic form (C8H6F3N3, MW 201.15 g/mol), distinguishing it from its partially saturated 5,6,7,8-tetrahydro analog (CAS 611240-70-1) .

Aromatic imidazo[1,2-a]pyrazine core for π-stacking target engagement
2-CF3 and 8-CH3 substitution pattern enables SAR exploration
Heterocyclic building block for kinase, PDE, and target-class library synthesis

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine: Why Substitution Fails


The fully aromatic 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (CAS 611240-69-8) exhibits fundamentally distinct physicochemical and electronic properties compared to its closest structural analog, the 5,6,7,8-tetrahydro derivative (CAS 611240-70-1) . The aromatic scaffold provides a planar, electron-delocalized system that engages in π-stacking interactions with biological targets, whereas the saturated tetrahydro version introduces conformational flexibility and altered hydrogen-bonding capacity [1]. This distinction is critical: SAR studies on 8-substituted imidazo[1,2-a]pyrazine derivatives demonstrate that even minor modifications at the 8-position can produce substantial shifts in pIC50 values in target engagement assays [1]. Furthermore, the combination of the electron-withdrawing trifluoromethyl group at the 2-position and the electron-donating methyl at the 8-position creates a unique electronic profile not replicated in other regioisomeric imidazopyrazines, rendering simple substitution with in-class analogs scientifically invalid for reproducible research outcomes.

Target Compound
Tetrahydro Analog (CAS 611240-70-1)
Scaffold Aromatic, planar
Scaffold Saturated, flexible
Binding mode Supports π-stacking
Binding mode Altered conformation, reduced π-interaction
SAR context 8-CH3 + 2-CF3 defined
SAR context Ring saturation shifts electronic profile
SAR studies on 8-substituted imidazo[1,2-a]pyrazines show that even minor modifications alter target engagement. The tetrahydro analog may not reproduce binding profiles; substitution requires validation.

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Differentiation Evidence


Scaffold Aromaticity: Target Engagement Potential

The fully aromatic 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (CAS 611240-69-8) is structurally distinct from its 5,6,7,8-tetrahydro analog (CAS 611240-70-1) . Class-level inference from SAR studies on 8-substituted imidazo[1,2-a]pyrazines demonstrates that the aromatic scaffold is essential for maintaining target binding affinity in kinase and phosphodiesterase inhibitor programs, where the planar imidazo[1,2-a]pyrazine core engages in critical π-stacking interactions within the ATP-binding pocket [1]. This differentiation is procurement-relevant because the tetrahydro analog cannot substitute for the aromatic compound in assays requiring the planar pharmacophore.

Aromatic vs. Saturated Core
Class-level
Planar aromatic system vs. saturated flexible ring; π-stacking capacity present only in aromatic form
Binding mode likely depends on aromatic core; tetrahydro may not substitute
Inferred from imidazo[1,2-a]pyrazine class SAR
Medicinal Chemistry Scaffold Differentiation Drug Discovery

2-Trifluoromethyl Substitution: Metabolic Stability

The trifluoromethyl group at the 2-position of 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine confers enhanced metabolic stability and lipophilicity compared to non-fluorinated imidazopyrazine analogs [1]. In related imidazo[1,2-a]pyrazine drug discovery programs—including the FDA-approved sGC stimulator Zagociguat, which incorporates a 2-trifluoromethyl imidazo[1,2-a]pyrazine core—this substitution pattern is consistently associated with improved pharmacokinetic properties [2]. Class-level inference indicates that the electron-withdrawing nature of the CF3 group reduces oxidative metabolism at adjacent positions, a feature documented across multiple imidazopyrazine-based clinical candidates.

CF3 Metabolic Stability
Class-level
2-trifluoromethyl group linked to reduced oxidative metabolism in imidazopyrazine programs
May support metabolic stability screening in lead optimization
Consistent with class precedent; requires project-specific verification
Medicinal Chemistry Metabolic Stability Lead Optimization

8-Methyl Substitution: Synthetic Versatility for SAR

The 8-methyl substituent on 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine provides a defined synthetic handle for further functionalization while preserving the core scaffold integrity . In contrast to 8-unsubstituted imidazo[1,2-a]pyrazines, which require additional protection/deprotection steps for selective functionalization, the pre-installed methyl group enables direct exploration of 8-position SAR without disrupting the pharmacophoric 2-trifluoromethyl moiety [1]. This is supported by evidence from imidazo[1,2-a]pyrazine derivative libraries where 8-substitution patterns significantly modulate activity profiles across multiple target classes.

8-Methyl Synthetic Handle
Class-level
Pre-installed 8-methyl allows direct SAR exploration; avoids protection steps needed for 8-unsubstituted analogs
Reduces synthetic steps for 8-position derivatization in library synthesis
Based on imidazo[1,2-a]pyrazine synthetic methodology precedent
Synthetic Chemistry SAR Building Block Utility

Purity Specification and Research Reproducibility

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is commercially available with a purity specification of ≥95% . For procurement decisions, this purity grade ensures that biological assay results are not confounded by impurities that could act as off-target modulators or false positives. While the tetrahydro analog (CAS 611240-70-1) is also available at comparable purity levels, the aromatic compound's purity specification is critical given the scaffold's documented promiscuity profile in kinase inhibitor screens . Lower purity grades (<95%) of imidazopyrazine building blocks have been associated with irreproducible activity in high-throughput screening campaigns due to trace metal contaminants and regioisomeric byproducts.

Purity Specification
Supplier review
≥95% purity (commercial specification)
Supports assay reproducibility; impurities may confound screening results
Review COA for batch-specific data
Quality Control Procurement Reproducibility

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine: Validated Applications


Metabolically Stable Scaffolds for Kinase Inhibitors

The 2-trifluoromethyl substituent on 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine provides class-level metabolic stability advantages documented across multiple imidazopyrazine-based kinase inhibitor programs, including Aurora kinase, CDK, and checkpoint kinase (Chk) inhibitor development [5]. This scaffold is particularly suitable for programs where ATP-competitive binding requires the planar aromatic imidazo[1,2-a]pyrazine core for π-stacking interactions within the kinase hinge region [4]. Procurement of this specific building block enables SAR exploration at the 8-position without compromising the metabolic stability conferred by the 2-CF3 group.

Aromatic Scaffold for PDE Inhibitor Development

The fully aromatic imidazo[1,2-a]pyrazine core of 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine aligns with the pharmacophoric requirements observed in PDE10A inhibitor discovery programs [5]. SAR data from 8-substituted imidazo[1,2-a]pyrazine series demonstrate that modifications at the 8-position modulate pIC50 values in FLIPR assays, with the aromatic scaffold essential for target engagement [4]. The saturated tetrahydro analog (CAS 611240-70-1) cannot substitute in these assays due to altered conformational flexibility and loss of π-stacking capacity.

ENPP1-Targeted Cancer Immunotherapy

Imidazo[1,2-a]pyrazine derivatives have been identified as potent and selective ENPP1 inhibitors, a target implicated in enhancing immune responses in cancer immunotherapy through modulation of the cGAS-STING pathway [5]. The 2-trifluoromethyl-8-methyl substitution pattern of this compound provides a defined starting point for SAR optimization, with the CF3 group contributing to binding pocket occupancy and the 8-methyl position offering a vector for further functionalization [4].

SAR Library Construction for CNS and Metabolic Targets

The imidazo[1,2-a]pyrazine scaffold is a privileged structure with predicted activities as a DNA synthesis inhibitor (0.991), apoptosis agonist (0.979), and antineoplastic agent (0.961) [5]. 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine serves as a versatile building block for constructing focused libraries targeting neurological disorders (PDE10A for schizophrenia, AMPAR for cognitive function) and metabolic disorders (DPP-IV for type 2 diabetes) [4]. The ≥95% commercial purity specification ensures reproducibility across multi-institutional research collaborations.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
2-CF3 substitution for metabolic stability screening
Target engagement in ATP-binding pocket assays
PDE inhibitor research
Aromatic core planarity for π-stacking
Target engagement in FLIPR or biochemical PDE assays
ENPP1/STING pathway modulation research
CF3 for binding pocket; 8-methyl for SAR vector
ENPP1 inhibition and downstream STING activation readouts
CNS and metabolic target screening libraries
Heterocyclic building block with pre-installed 8-methyl handle
SAR-driven target selectivity and reproducibility across campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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